[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol
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Overview
Description
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is an organic compound that features a fluorine atom, a pyrrolidine ring, and a phenyl group with a hydroxymethyl substituent
Preparation Methods
The synthesis of [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol can be achieved through several routes. One common method involves the Petasis reaction, which is a multicomponent reaction that combines an amine, an aldehyde, and a boronic acid . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar compounds to [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol include:
[4-(Pyrrolidin-1-yl)phenyl]methanol: Lacks the fluorine atom, which may result in different biological activity and stability.
[2-Fluoro-4-(piperidin-1-yl)phenyl]methanol: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its pharmacological properties.
[2-Fluoro-4-(morpholin-1-yl)phenyl]methanol: Features a morpholine ring, which can alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a pyrrolidine ring, which can provide distinct advantages in terms of biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2-fluoro-4-pyrrolidin-1-ylphenyl)methanol |
InChI |
InChI=1S/C11H14FNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
InChI Key |
KHBWQOSZWCYVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)CO)F |
Origin of Product |
United States |
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